molecular formula C19H16ClNO5 B2964626 (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chlorobenzoate CAS No. 953008-58-7

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chlorobenzoate

Cat. No. B2964626
CAS RN: 953008-58-7
M. Wt: 373.79
InChI Key: TWQDKQDBBGTSAC-UHFFFAOYSA-N
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Description

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chlorobenzoate, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Tautomerism of Heteroaromatic Compounds

Studies on the tautomerism of heteroaromatic compounds, including isoxazoles, provide foundational knowledge on the chemical behavior and properties of these compounds. For instance, research by Boulton and Katritzky (1961) on the tautomerism of 5-hydroxyisoxazoles and isoxazol-5-ones in different solvents contributes to understanding the chemical stability and reactivity of isoxazole derivatives, potentially including "(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chlorobenzoate" (Boulton & Katritzky, 1961).

Synthesis and Structural Characterization

Efficient synthesis methods and structural characterizations of isoxazole derivatives are crucial for their application in medicinal chemistry and material science. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) discussed the synthesis and structural characterization of isostructural thiazole derivatives, highlighting the importance of precise synthetic routes and crystallography in developing new compounds with potential applications in drug design and development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Anti-Proliferative Activities

Research on the antimicrobial and anti-proliferative activities of oxadiazole N-Mannich bases by Al-Wahaibi et al. (2021) illustrates the potential of heterocyclic compounds in developing new therapeutic agents. Such studies underscore the significance of exploring the biological activities of isoxazole derivatives, suggesting that compounds like "(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chlorobenzoate" may hold valuable pharmacological properties (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c1-23-16-8-7-12(9-18(16)24-2)17-10-13(21-26-17)11-25-19(22)14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQDKQDBBGTSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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